molecular formula C10H13BrO2 B1444594 (2-Bromo-5-ethoxy-4-methylphenyl)methanol CAS No. 1350759-96-4

(2-Bromo-5-ethoxy-4-methylphenyl)methanol

Cat. No.: B1444594
CAS No.: 1350759-96-4
M. Wt: 245.11 g/mol
InChI Key: QTUOCAFRQIHIPS-UHFFFAOYSA-N
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Description

(2-Bromo-5-ethoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C10H13BrO2 and a molar mass of 245.11 g/mol . It is a derivative of phenol, featuring a bromine atom, an ethoxy group, and a methyl group attached to the benzene ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-ethoxy-4-methylphenyl)methanol typically involves a multi-step reaction. One common method starts with ethyl 2-bromo-5-ethoxy-4-methylbenzoate as the precursor. The reaction proceeds as follows :

    Stage 1: Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is treated with diisobutylaluminium hydride (DIBAL) in diethyl ether and toluene at 0°C for approximately 10 minutes.

    Stage 2: The reaction mixture is then treated with water, ethyl acetate, and wet silica gel at 0°C for about 15 minutes. The resulting slurry is filtered, and the organic phase is dried over sodium sulfate, filtered, and concentrated.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-ethoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromo-5-ethoxy-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-ethoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-bromo-5-ethoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-5,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUOCAFRQIHIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-ethoxy-4-methylbenzoate (660 mg, 2.23 mmol) in ether (20 mL) at 0° C. was added DIBAL (5.75 mL, 5.75 mmol, 1 M in toluene). The reaction was stirred at 0° C. for 10 minutes. EtOAc (20 mL) and wet silica gel (˜50 g silica gel and 3 mL of water) were added portion wise at 0° C. The resulting slurry was stirred for ˜15 minutes and was filtered, washed with EtOAc (20 mL). The organic phase was dried over sodium sulfate, filtered and concentrated. The residue was purified on a silica gel column eluting with EtOAc/hexanes (20/80) to give the title intermediate (550 mg) as colorless liquid.
Name
2-bromo-5-ethoxy-4-methylbenzoate
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
5.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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